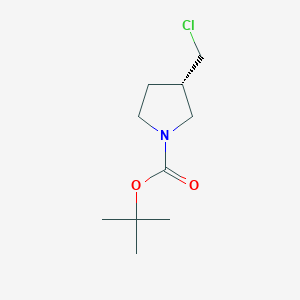
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
“(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 93765-67-4 . It has a molecular weight of 163.6 .
Synthesis Analysis
The synthesis of pyrrolidines, which is the core structure of the compound, has been extensively studied. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines have been well-studied. For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . This reaction system provides several types of pyrrolidines and piperidines in very good yields .Aplicaciones Científicas De Investigación
Pyrrolidines are a class of organic compounds that are widely used in the field of organic chemistry . They are synthesized through various methods, including the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex, and it can produce a variety of five-, six-, and seven-membered cyclic amines .
Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst, which can yield various pyrrolidines . There’s also an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols, which can produce several types of pyrrolidines and piperidines .
These methods of synthesis have been used to produce a wide range of diversely substituted enantioenriched pyrrolidines, including key precursors to valuable drugs . For example, 2-substituted pyrrolidines, including nornicotine, can be prepared from simple materials such as carbonyl compounds and 3-chloropropylamine .
In terms of application, pyrrolidines are used in the synthesis of a wide range of pharmaceuticals and bioactive compounds . They are also used in the development of new materials and in the study of biological processes .
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine
This process involves the use of a palladium catalyst to perform an enantioselective α-arylation of N-Boc-pyrrolidine . This method has been used to produce key precursors to valuable drugs .
C(sp3)-H Alkylation and Arylation of Amides and Thioethers : This method involves the use of a nickel catalyst and benzaldehyde to perform C(sp3)-H alkylation and arylation of amides and thioethers . This method is attractive and practical due to its use of readily available starting materials, mild reaction conditions, good functional-group tolerance, and broad substrate scope .
Selective C(sp3)-C(sp2) Cross-Couplings with the Extrusion of Formaldehyde : This method involves the use of inexpensive cerium and nickel catalysts to perform selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde . This method can be used with a broad range of free alcohols and aromatic halides .
Regio- and Enantioselective Hydroalkylation Reactions of 3-Pyrrolines : This method involves the use of a Co catalyst for chiral C2-alkylated pyrrolidines and a Ni catalyst for C3-alkylated pyrrolidines . This method is highly efficient and provides a wide range of diversely substituted enantioenriched pyrrolidines .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171492 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
1187932-75-7 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



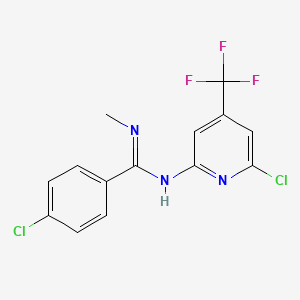
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1401792.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)
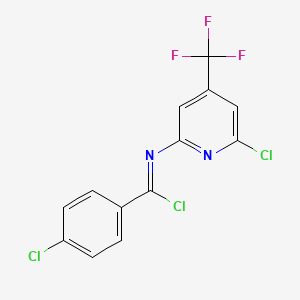
![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)
![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
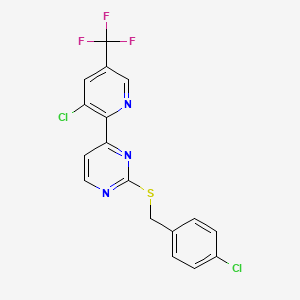
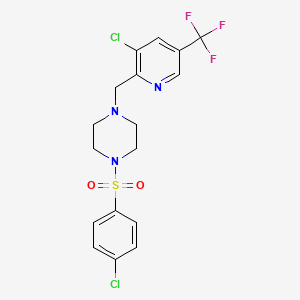
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)
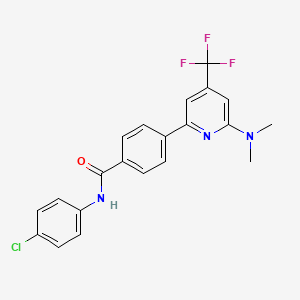
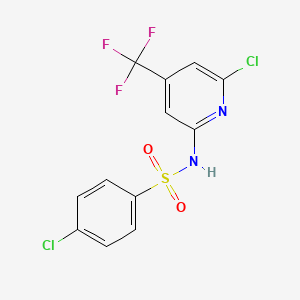
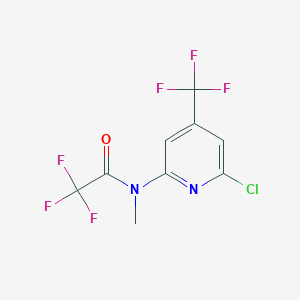
![{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401812.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)